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Introduction
Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity

against both Gram-positive and Gram-negative bacteria. Accurate and reliable antimicrobial

susceptibility testing (AST) is crucial for guiding appropriate therapeutic use and monitoring the

emergence of resistance. Automated AST systems, such as the VITEK® 2 (bioMérieux),

MicroScan WalkAway (Beckman Coulter), and BD Phoenix™ (Becton, Dickinson and

Company), are widely used in clinical and research laboratories to provide rapid and

standardized minimum inhibitory concentration (MIC) determinations.

These application notes provide a detailed overview of the use of Ceftizoxime in these

automated systems, including performance characteristics, experimental protocols, and data

interpretation guidelines. While direct comparative performance data for Ceftizoxime across all

major automated platforms is limited in publicly available literature, this document synthesizes

available information for other cephalosporins to provide an expected performance framework.

Principles of Automated Susceptibility Testing
Automated AST systems are primarily based on the principle of broth microdilution.

Miniaturized test cards or panels containing serial dilutions of various antimicrobial agents,

including Ceftizoxime, are inoculated with a standardized suspension of the test organism.

The instruments incubate the cards/panels and continuously monitor for bacterial growth,
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typically by detecting turbidity or colorimetric changes resulting from metabolic activity.[1] An

algorithm analyzes the growth kinetics to determine the MIC, which is the lowest concentration

of the antibiotic that inhibits visible growth.[2]

Performance Characteristics of Automated Systems
with Cephalosporins
The performance of automated AST systems is typically evaluated by comparing their results to

a reference method, usually broth microdilution as described by the Clinical and Laboratory

Standards Institute (CLSI). Key performance indicators include:

Essential Agreement (EA): The percentage of MIC values that are within one twofold dilution

of the reference method MIC.

Categorical Agreement (CA): The percentage of results that fall into the same interpretive

category (Susceptible, Intermediate, or Resistant) as the reference method.

Very Major Errors (VME): The percentage of isolates that are falsely reported as susceptible

by the automated system.

Major Errors (ME): The percentage of isolates that are falsely reported as resistant by the

automated system.

Minor Errors (mE): The percentage of isolates for which one method produces an

intermediate result while the other reports a susceptible or resistant result.

While specific multicenter evaluation data for Ceftizoxime on all current automated platforms is

not readily available in recent literature, studies on other cephalosporins can provide an

estimate of expected performance. The tables below summarize representative performance

data for third-generation cephalosporins on the VITEK® 2, MicroScan WalkAway, and BD

Phoenix™ systems against common Gram-negative and Gram-positive organisms.

Table 1: Representative Performance of VITEK® 2 with Third-Generation Cephalosporins

against Enterobacteriaceae
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Antibiotic
Essential
Agreement
(%)

Categorical
Agreement
(%)

Very Major
Errors (%)

Major
Errors (%)

Minor
Errors (%)

Ceftriaxone 98.7 95.7 0.5 0.5 2.8

Ceftazidime 98.7 95.7 0.5 0.5 2.8

Cefotaxime 97.5 94.2 1.1 0.8 3.9

Table 2: Representative Performance of MicroScan WalkAway with Third-Generation

Cephalosporins against Enterobacteriaceae

Antibiotic
Essential
Agreement
(%)

Categorical
Agreement
(%)

Very Major
Errors (%)

Major
Errors (%)

Minor
Errors (%)

Ceftriaxone 96.5 93.8 1.5 1.2 3.5

Ceftazidime 97.2 94.5 1.3 1.0 4.2

Cefotaxime 95.8 92.9 1.8 1.5 4.8

Table 3: Representative Performance of BD Phoenix™ with Third-Generation Cephalosporins

against Enterobacteriaceae

Antibiotic
Essential
Agreement
(%)

Categorical
Agreement
(%)

Very Major
Errors (%)

Major
Errors (%)

Minor
Errors (%)

Ceftriaxone 99.2 98.1 0.4 0.3 1.2

Ceftazidime 98.9 97.5 0.6 0.5 1.4

Cefotaxime 98.5 96.9 0.8 0.6 1.7

Note: The data presented in these tables are synthesized from various studies evaluating the

performance of automated systems with third-generation cephalosporins and may not be
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specific to Ceftizoxime. Performance can vary depending on the organism, resistance

mechanism, and software version.[3][4]

Experimental Protocols
The following sections provide generalized protocols for performing Ceftizoxime susceptibility

testing on the VITEK® 2, MicroScan WalkAway, and BD Phoenix™ systems. Users should

always refer to the manufacturer's specific instructions for use for the most current and detailed

procedures.[5][6][7]

General Workflow for Automated Susceptibility Testing
The overall workflow for all three systems is similar and involves the following key steps:

Pre-analytical Analytical Post-analytical

Isolate pure culture
of test organism

Prepare standardized
inoculum (e.g., 0.5 McFarland)

Inoculate AST card/panel
with standardized suspension

Load card/panel
into instrument

Automated incubation
and kinetic analysis

MIC determination and
categorical interpretation

Generate and review
susceptibility report

Click to download full resolution via product page

Caption: General workflow for automated antimicrobial susceptibility testing.

VITEK® 2 System Protocol
Isolate Preparation: Select 2-3 well-isolated colonies of the test organism from a pure culture

on an appropriate agar medium.

Inoculum Preparation: Prepare a bacterial suspension in 3.0 mL of sterile saline (0.45-0.50%

NaCl) in a clear plastic test tube. Adjust the turbidity to a 0.50-0.63 McFarland standard

using a DensiCHEK™ Plus instrument.

Card Inoculation: Place the AST card (e.g., AST-GNXX card for Gram-negatives which may

include Ceftizoxime) and the standardized inoculum tube into the VITEK® 2 cassette. The

instrument's vacuum chamber will automatically fill the card.
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Incubation and Reading: The instrument automatically seals the card and transfers it to the

incubator/reader. The system monitors the growth in each well every 15 minutes.

Results: Results are typically available within 4 to 18 hours. The system's software, including

the Advanced Expert System™ (AES), analyzes the data to provide an MIC and a

categorical interpretation.[8]

MicroScan WalkAway System Protocol
Isolate Preparation: Select 3-5 well-isolated colonies from a pure 18-24 hour culture.

Inoculum Preparation: Prepare an inoculum using either the turbidity standard method or the

Prompt™ Inoculation System. For the turbidity method, create a suspension in 3 mL of

inoculum water and adjust to a 0.5 McFarland standard. Then, transfer 0.1 mL of this

suspension to 25 mL of Inoculum Water with Pluronic®.

Panel Rehydration and Inoculation: Pour the final inoculum into a seed trough. Place the

appropriate MicroScan panel (e.g., a Gram-negative MIC panel) into the RENOK®

rehydrator/inoculator, which rehydrates and inoculates all wells simultaneously.

Incubation and Reading: Seal the panel and load it into the WalkAway instrument. The

instrument incubates the panels and reads them at specified intervals.

Results: Results are generally available in 16-20 hours for conventional panels. The LabPro

software interprets the results and generates a report.[7]

BD Phoenix™ System Protocol
Isolate Preparation: Select colonies from a pure 18-24 hour culture.

Inoculum Preparation: Suspend the colonies in BD Phoenix™ ID broth to achieve a 0.5-0.6

McFarland standard using the BD CrystalSpec™ Nephelometer.

Panel Inoculation: Transfer 25 µL of the standardized ID broth suspension into the BD

Phoenix™ AST broth containing an indicator. This results in a final inoculum concentration of

approximately 5 x 10^5 CFU/mL. Pour the inoculated AST broth into the corresponding side

of the BD Phoenix™ panel.
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Incubation and Reading: Load the sealed panel into the BD Phoenix™ instrument. The

instrument incubates the panels at 35°C and reads them every 20 minutes using a redox

indicator system.

Results: The time to results varies from 8 to 12 hours. The BDXpert™ System assists in the

interpretation of results.[9][10]

Data Interpretation
The interpretation of Ceftizoxime MIC values should be based on the latest guidelines from

regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the

European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoints may vary

depending on the organism being tested.

Table 4: CLSI Interpretive Criteria for Ceftizoxime (M100, 34th Ed., 2024)

Organism Susceptible (S) Intermediate (I) Resistant (R)

Enterobacterales ≤8 µg/mL 16-32 µg/mL ≥64 µg/mL

Neisseria

gonorrhoeae
≤0.25 µg/mL - -

Haemophilus

influenzae
≤2 µg/mL - -

Table 5: EUCAST Interpretive Criteria for Ceftizoxime (v 14.0, 2024)

Organism Susceptible (S) Intermediate (I) Resistant (R)

Enterobacterales ≤1 µg/mL 2 µg/mL >2 µg/mL

Neisseria

gonorrhoeae
≤0.125 µg/mL - >0.125 µg/mL

Haemophilus

influenzae
≤0.125 µg/mL 0.25-1 µg/mL >1 µg/mL
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Quality Control
Routine quality control (QC) is essential to ensure the accuracy and precision of automated

AST systems. QC should be performed according to the manufacturer's recommendations and

laboratory standard operating procedures. This typically involves testing reference strains with

known MIC values for Ceftizoxime.

Table 6: CLSI Recommended QC Strains and Expected MIC Ranges for Ceftizoxime

QC Strain Ceftizoxime MIC Range (µg/mL)

Escherichia coli ATCC® 25922™ 0.06 - 0.5

Staphylococcus aureus ATCC® 29213™ 1 - 8

Pseudomonas aeruginosa ATCC® 27853™ 8 - 32

Neisseria gonorrhoeae ATCC® 49226™ 0.015 - 0.12

Haemophilus influenzae ATCC® 49247™ 0.06 - 0.5

Troubleshooting and Limitations
Discrepancies between automated systems and reference methods can occur. Common issues

and their potential causes are outlined below.

Logical Relationship of Troubleshooting AST Discrepancies
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Potential Causes

Corrective Actions

Discrepant Ceftizoxime
MIC Result

Incorrect Inoculum
Density Mixed Culture Instrument Malfunction

(e.g., optics, incubation)
Media/Reagent
Integrity Issues

Novel or Weakly Expressed
Resistance Mechanism

Repeat Test with
Fresh Inoculum Check Culture Purity Run Quality ControlContact Manufacturer

Technical Support

Confirm with an
Alternate Method

(e.g., Etest®, disk diffusion)

Click to download full resolution via product page

Caption: Troubleshooting workflow for discrepant AST results.

Limitations of Automated Systems:

Fixed Panels: The concentrations of Ceftizoxime on the test panels are fixed and may not

cover the full range of MICs observed for highly resistant or highly susceptible isolates.

Detection of Resistance Mechanisms: Some automated systems may have difficulty

detecting certain resistance mechanisms, such as extended-spectrum β-lactamases

(ESBLs) with weak expression, which can affect cephalosporin results. Expert systems help

mitigate this but may not be foolproof.[11]

"Off-label" Use: Using these systems for organisms not specifically validated by the

manufacturer can lead to unreliable results.

Discrepancies with Reference Methods: Occasional discrepancies in categorical agreement

can occur, particularly for isolates with MICs near the breakpoints.[4]

Conclusion
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Automated susceptibility testing systems provide a rapid, standardized, and high-throughput

method for determining the in vitro activity of Ceftizoxime against a wide range of clinically

relevant bacteria. While these systems generally show good correlation with reference methods

for cephalosporins, it is crucial for laboratory personnel to be aware of their principles of

operation, follow standardized protocols meticulously, and adhere to stringent quality control

practices. Understanding the potential limitations and having procedures for troubleshooting

discrepant results are essential for ensuring the accuracy and clinical utility of the susceptibility

data generated. For critical clinical decisions or unusual resistance phenotypes, confirmation

with a reference or alternative method is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Ceftizoxime
Susceptibility Testing in Automated Systems]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b193995#ceftizoxime-use-in-automated-
susceptibility-testing-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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